Spectroscopic analysis (NMR, IR, Mass Spec) of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid
Spectroscopic analysis (NMR, IR, Mass Spec) of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid
An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic Acid
Foreword: The Imperative of Structural Verification in Modern Drug Discovery
In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and toxicological data are built. The compound 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid represents a class of indole derivatives that are of significant interest due to their prevalence as scaffolds in medicinal chemistry.[1] This guide provides a comprehensive, multi-technique spectroscopic framework for the structural elucidation of this specific molecule. It is designed for researchers, scientists, and drug development professionals who require not just data, but a deep, mechanistic understanding of the analytical process. Herein, we move beyond rote procedure to explain the causality behind our analytical choices, ensuring a self-validating and trustworthy characterization workflow.
The molecular structure of the target compound is depicted below.
Caption: Molecular Structure of the Target Analyte.
Part 1: Mass Spectrometry - The Molecular Blueprint
Mass spectrometry (MS) serves as our initial checkpoint, providing the molecular weight and crucial fragmentation data that offer the first pieces of the structural puzzle. We employ electrospray ionization (ESI) due to its soft ionization nature, which is ideal for preserving the molecular ion of moderately complex organic molecules like our target compound.
Expertise & Causality: Predicting Fragmentation
The indole nucleus has characteristic fragmentation patterns. The most common cleavage occurs at the C3 position, leading to the loss of the substituent. For indole-3-propanoic acid, this results in a stable indolyl-methyl cation fragment at m/z 130.[2][3] For our analyte, we predict this fundamental cleavage will persist, but the fragment masses will be modified by the 5-fluoro and 2-phenyl substituents. The primary fragmentation is the loss of the propanoic acid side chain via cleavage of the Cα-Cβ bond, a process known as McLafferty rearrangement, or simple benzylic cleavage.
The predicted fragmentation pathway is outlined below.
Caption: Predicted ESI-MS Fragmentation Pathway.
Protocol: High-Resolution ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Parameters (Positive Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Perform MS/MS analysis on the parent ion (m/z 284.1) to confirm the proposed fragments.
Trustworthiness: Data Validation Table
Summarizing the expected mass data provides a clear checklist for validating the experimental results. The molecular formula is C₁₇H₁₄FNO₂.[4]
| Ion/Fragment Description | Predicted m/z ([M+H]⁺) | Predicted m/z ([M-H]⁻) |
| Molecular Ion | 284.1081 | 282.0936 |
| Fragment 1 (Loss of propanoic acid) | 211.0917 | - |
| Fragment 2 (Indolyl-methyl cation) | 224.0815 | - |
Part 2: Infrared Spectroscopy - Functional Group Fingerprinting
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific bond vibration.
Expertise & Causality: Interpreting the Spectrum
For our target molecule, the spectrum will be dominated by two highly characteristic features of the carboxylic acid group:
-
O-H Stretch: A very broad and strong absorption band from approximately 2500-3300 cm⁻¹. Its breadth is a direct result of intermolecular hydrogen bonding between carboxylic acid dimers.[5][6][7]
-
C=O Stretch: A strong, sharp absorption band typically between 1710-1760 cm⁻¹.[5]
Other key expected absorptions include the indole N-H stretch, which will appear as a sharper peak around 3300-3400 cm⁻¹, potentially superimposed on the broad O-H band. Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanoic chain will appear just below 3000 cm⁻¹. The C-F bond will produce a strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.
Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
Trustworthiness: Data Validation Table
| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Expected Appearance |
| ~3400 | Indole N-H | Stretch | Sharp, Medium |
| 2500-3300 | Carboxylic Acid O-H | Stretch | Very Broad, Strong |
| >3000 | Aromatic C-H | Stretch | Sharp, Medium |
| <3000 | Aliphatic C-H | Stretch | Sharp, Medium |
| ~1710 | Carboxylic Acid C=O | Stretch | Strong, Sharp |
| 1450-1600 | Aromatic C=C | Stretch | Medium to Strong |
| 1000-1400 | Aryl C-F | Stretch | Strong |
Part 3: Nuclear Magnetic Resonance - The Definitive Structural Map
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, we can map out the entire carbon-hydrogen framework and probe the electronic environment of the fluorine atom.
Expertise & Causality: Predicting Chemical Shifts and Couplings
¹H NMR:
-
Labile Protons: The carboxylic acid proton (O-H) and the indole proton (N-H) will appear as broad singlets far downfield (typically >10 ppm), and their signals will disappear upon addition of a D₂O shake, confirming their identity.
-
Aromatic Region (6.5-8.0 ppm): This region will be complex. The five protons of the 2-phenyl group will likely appear as one or more multiplets. The three protons on the indole ring (H4, H6, H7) will show splitting from each other and, crucially, from the fluorine at C5. H4 and H6 will appear as doublet of doublets due to coupling with their adjacent proton and the fluorine atom.
-
Aliphatic Region (2.5-3.5 ppm): The propanoic acid chain will give rise to two signals, each integrating to 2 protons. These will appear as two distinct triplets, a classic A₂B₂ system, due to coupling with each other. The methylene group adjacent to the indole ring (Cα) will be further downfield than the one adjacent to the carbonyl group (Cβ).
¹³C NMR:
-
Carbonyl Carbon: The carboxylic acid carbon will be the most deshielded signal, appearing above 170 ppm.[8]
-
Aromatic Carbons: Multiple signals will be present in the 100-150 ppm range. The carbon directly bonded to fluorine (C5) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240 Hz). The adjacent carbons (C4 and C6) will show smaller two-bond couplings (²JCF).
-
Aliphatic Carbons: Two signals are expected in the 20-40 ppm range for the propanoic acid chain.
¹⁹F NMR:
-
This spectrum will provide a single, clean signal. The chemical shift is highly sensitive to the electronic environment.[9] For a fluorine on an aromatic ring, the chemical shift is expected in the range of -100 to -140 ppm relative to CFCl₃.[10]
Protocol: Multi-Nuclear NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (DMSO-d₆ is an excellent choice as it solubilizes the compound and allows for the observation of exchangeable N-H and O-H protons). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition:
-
¹H NMR: Acquire with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire with proton broadband decoupling, a 45° pulse, a relaxation delay of 2 seconds, and accumulate several hundred to a few thousand scans to achieve adequate signal-to-noise.
-
¹⁹F NMR: Acquire with proton decoupling. This experiment is typically very fast due to the high sensitivity of the ¹⁹F nucleus.
-
2D NMR (COSY & HSQC): Acquire standard COSY and HSQC experiments to confirm ¹H-¹H couplings and ¹H-¹³C one-bond correlations, respectively. This is critical for unambiguous assignment of all signals.
-
Trustworthiness: Predicted NMR Data Summary
Table 3.1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| COOH | >12.0 | broad s | 1H |
| Indole N-H | ~11.0 | broad s | 1H |
| Phenyl-H & Indole H-7, H-4 | 7.0 - 8.0 | m | 7H |
| Indole H-6 | 6.8 - 7.2 | dd | 1H |
| -CH₂- (adjacent to indole) | ~3.1 | t | 2H |
| -CH₂- (adjacent to COOH) | ~2.7 | t | 2H |
Table 3.2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon(s) | Predicted δ (ppm) | Key Feature |
|---|---|---|
| C =O | >172 | Carbonyl |
| C -F | 155-160 | Doublet, large ¹JCF |
| Aromatic/Indole C | 105-140 | Multiple signals |
| C H₂ (adjacent to indole) | ~30-35 | Aliphatic |
| C H₂ (adjacent to COOH) | ~20-25 | Aliphatic |
Part 4: Integrated Analysis Workflow and Conclusion
The true power of spectroscopic analysis lies in the integration of these orthogonal techniques. No single method provides the complete picture, but together they form a self-validating system for structural confirmation.
Caption: Integrated Spectroscopic Confirmation Workflow.
Conclusion
The described workflow, combining high-resolution mass spectrometry, infrared spectroscopy, and multi-nuclear NMR, provides an authoritative and robust methodology for the complete structural characterization of 3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoic acid. Mass spectrometry confirms the elemental composition and molecular weight. Infrared spectroscopy provides definitive evidence for the key functional groups. Finally, one- and two-dimensional NMR experiments reveal the precise atomic connectivity, leaving no ambiguity as to the compound's identity and purity. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing compounds in the demanding pipeline of drug discovery and development.
References
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link][11]
-
Zhang, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 506. Available at: [Link][12]
-
Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. Available at: [Link][13]
-
NIST. (n.d.). 1H-Indole-3-propanoic acid. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available at: [Link][2]
-
PubChem. (n.d.). 1H-Indole-3-propanoic acid. National Center for Biotechnology Information. Available at: [Link][3]
-
OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available at: [Link][5]
-
TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy? Available at: [Link][6]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link][7]
-
Lu, G. J., et al. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. Journal of Biomolecular NMR, 73(8-9), 455–467. Available at: [Link][10]
-
Gerig, J.T. (2001). Fluorine NMR. eMagRes. Available at: [Link][9]
-
O'Yang, C., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(19), 8049-8067. Available at: [Link][1]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Available at: [Link][8]
-
PubChemLite. (n.d.). 3-(5-fluoro-2-phenyl-1h-indol-3-yl)propanoic acid. Available at: [Link][4]
Sources
- 1. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Indole-3-propanoic acid [webbook.nist.gov]
- 3. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-(5-fluoro-2-phenyl-1h-indol-3-yl)propanoic acid (C17H14FNO2) [pubchemlite.lcsb.uni.lu]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. tutorchase.com [tutorchase.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. biophysics.org [biophysics.org]
- 10. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 12. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]










